2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide
Description
The compound 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide features a fused thiazolo[4,5-d]pyrimidine core with multiple functional groups:
- A 4-chlorophenyl substituent at position 2.
- Thioxo groups at positions 2 and 3.
- A cyclopentylacetamide moiety linked via a thioether bond at position 4.
This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C18H17ClN4O2S3 |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C18H17ClN4O2S3/c19-10-5-7-12(8-6-10)23-15-14(28-18(23)26)16(25)22-17(21-15)27-9-13(24)20-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,20,24)(H,21,22,25) |
InChI Key |
KNVUUYICRIXCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acetamide Moiety
Compound A :
2-((3-(4-Chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide
- Difference : The acetamide is substituted with a 3-fluorophenyl group instead of cyclopentyl.
Compound B :
N-Butyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl]thio}-N-ethylacetamide
Core Structure Modifications
Compound C :
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl group increases logP compared to ethoxy or fluorophenyl analogs, favoring blood-brain barrier penetration but risking toxicity .
- Steric Effects : The cyclopentyl group balances bulkiness and flexibility, unlike rigid aromatic substituents in Compounds A and C, which may hinder binding to deep protein pockets .
Research Implications
While biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
Optimized Solubility : The cyclopentylacetamide moiety could offer a middle ground between the hydrophobicity of aryl groups and the polarity of ethoxy substituents.
Synthetic Challenges : Multi-step alkylation/condensation reactions may limit scalability compared to analogs with straightforward acetamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
